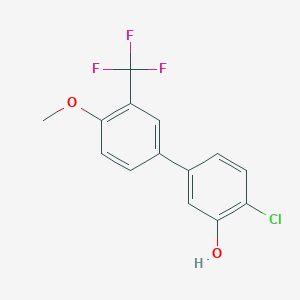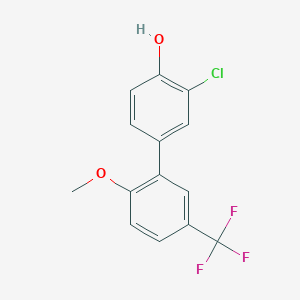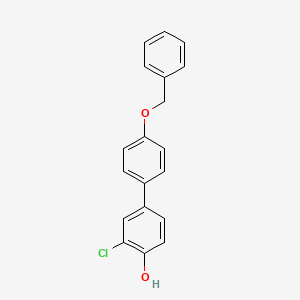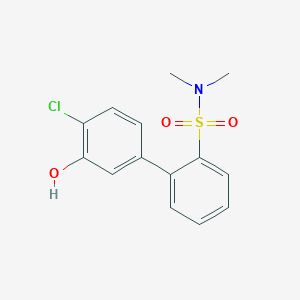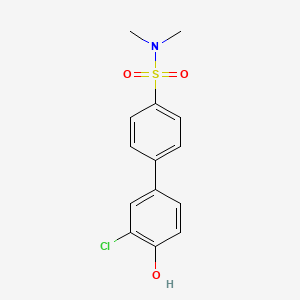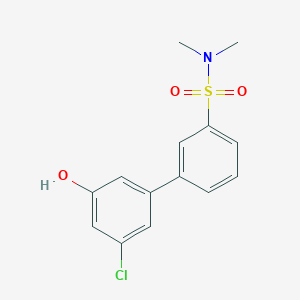
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-C5-3NDS) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular weight of 329.9 g/mol and a melting point of 124-126 °C. 3-C5-3NDS is a colorless to light yellow solid that is soluble in water, ethanol, and methanol. It is an important reagent for organic synthesis, and it is widely used in the synthesis of compounds with biological and pharmacological activities.
Mechanism of Action
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. It is believed to bind to the active site of the enzyme and inhibit its activity. In addition, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to have antioxidant activity. In addition, it has been shown to have antineoplastic activity. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its availability and ease of synthesis. It is a commercially available reagent and can be synthesized in a relatively short time. It is also relatively inexpensive. However, it is important to note that it is a hazardous compound and should be handled with care.
Future Directions
Future research on 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the synthesis of new drugs and pharmaceuticals. In addition, further research should be conducted to explore its potential use in the treatment of various diseases and conditions. Furthermore, further research should be conducted to explore its potential use in the synthesis of compounds with antioxidant, anti-inflammatory, and anti-cancer activities. Finally, further research should be conducted to explore its potential use in the synthesis of compounds with antifungal and antibacterial activities.
Synthesis Methods
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-5-hydroxy-2-methylbenzaldehyde and 3-dimethylaminopropanesulfonic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of 40-50 °C. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is complete in 4-6 hours. The product is then isolated by filtration, washed with water, and dried under reduced pressure. The product is then recrystallized from a mixture of ethanol and water.
Scientific Research Applications
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of compounds with biological and pharmacological activities. It is also used in the synthesis of new drugs and pharmaceuticals. It is also used in the synthesis of compounds with anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it is used in the synthesis of compounds with antioxidant activity. Furthermore, it is used in the synthesis of compounds with antineoplastic activity.
properties
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXNWZHRYEHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

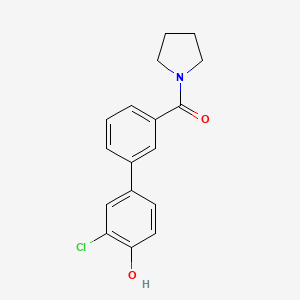
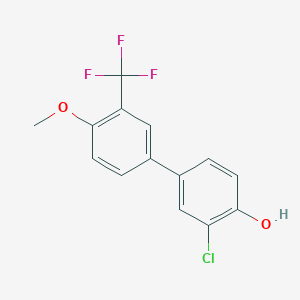

![2-Chloro-4-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6382186.png)
